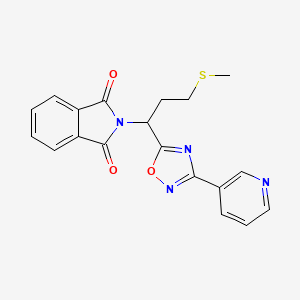
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the various substituents adding complexity. The dimethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the hydroxy group could form hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromenones in general can undergo a variety of reactions. For example, the carbonyl group can be reduced to a chromanol, or the compound can participate in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the dimethoxyphenyl group could increase its lipophilicity, while the hydroxy group could allow it to form hydrogen bonds .Applications De Recherche Scientifique
Crystal Structure Analysis : The structural analysis of similar chromenone compounds has been a significant area of research. Studies like those by Manolov et al. (2008) and Watson et al. (1991) delve into the crystal structures of closely related compounds, providing insights into their molecular geometry and intermolecular interactions.
Synthesis and Potential Applications : The synthesis and potential applications of chromenone derivatives are explored in various studies. For instance, Al-ayed (2011) discusses the synthesis and antibacterial and antioxidant properties of certain chromenone derivatives. Such studies highlight the relevance of chromenone compounds in medicinal chemistry.
Molecular Interactions and Biological Activities : Research by Igarashi et al. (2005) and Kavitha & Reddy (2016) delve into the synthesis of specific chromenone derivatives and their subsequent biological activities. These studies underscore the potential therapeutic applications of chromenone compounds.
Metabolism and Pharmacokinetics : Understanding the metabolism and pharmacokinetics of such compounds is crucial. A study by Kim et al. (2005) investigates the metabolism of a novel antiangiogenic agent, offering insights into how similar compounds may be processed in biological systems.
Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of chromenone derivatives are also significant. For example, Mandala et al. (2013) discuss the synthesis of novel chromenone derivatives and their antimicrobial properties, highlighting the potential for developing new therapeutic agents.
Chemical Modification and Application : Studies such as Čačić et al. (2009) focus on the chemical modification of chromenone derivatives and their potential applications, indicating the versatility of these compounds in various scientific fields.
Orientations Futures
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)6-4-16-12-19(24(27)30-23(16)20)18-13-17(28-2)5-7-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDYMCXIUOOQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

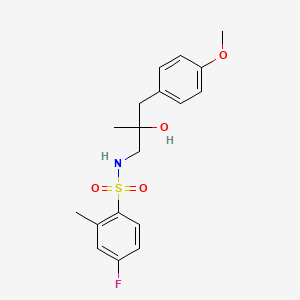
![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)
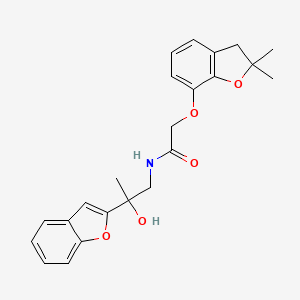
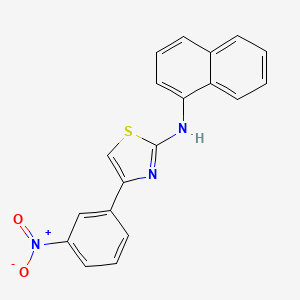

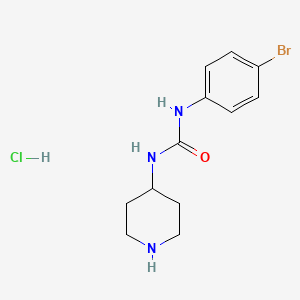
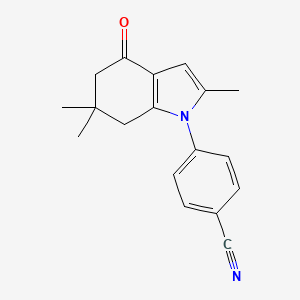
![5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2371170.png)
![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2371177.png)



